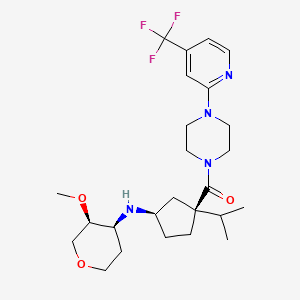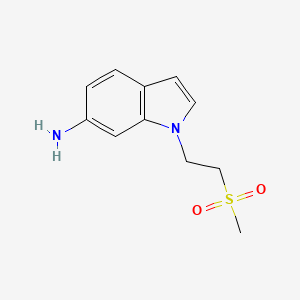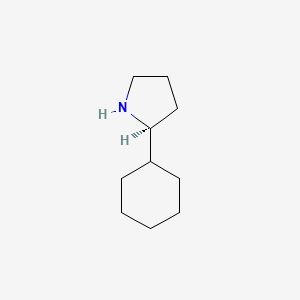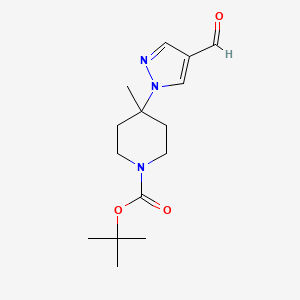![molecular formula C10H21NO3 B13326441 2-[(2,6-Dimethyloxan-4-yl)amino]propane-1,3-diol](/img/structure/B13326441.png)
2-[(2,6-Dimethyloxan-4-yl)amino]propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,6-Dimethyloxan-4-yl)amino]propane-1,3-diol is a chemical compound with the molecular formula C10H21NO3 It is known for its unique structure, which includes a dimethyloxan ring and an amino group attached to a propane-1,3-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dimethyloxan-4-yl)amino]propane-1,3-diol typically involves the reaction of 2,6-dimethyloxan-4-amine with propane-1,3-diol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring consistency in quality and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-Dimethyloxan-4-yl)amino]propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., alkyl halides). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives of the compound .
Scientific Research Applications
2-[(2,6-Dimethyloxan-4-yl)amino]propane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(2,6-Dimethyloxan-4-yl)amino]propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3-propane diol: A versatile platform for the synthesis of aliphatic cyclic carbonate monomers.
2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol: A related compound with a similar structure but different functional groups.
Uniqueness
2-[(2,6-Dimethyloxan-4-yl)amino]propane-1,3-diol is unique due to its specific combination of a dimethyloxan ring and an amino group attached to a propane-1,3-diol backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C10H21NO3 |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
2-[(2,6-dimethyloxan-4-yl)amino]propane-1,3-diol |
InChI |
InChI=1S/C10H21NO3/c1-7-3-9(4-8(2)14-7)11-10(5-12)6-13/h7-13H,3-6H2,1-2H3 |
InChI Key |
WUOMZXXPEHJFGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(O1)C)NC(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Methoxy-4-methylpentan-2-yl)amino]propan-1-ol](/img/structure/B13326359.png)
![5-{4-[(Dimethylamino)methyl]-3,5-dimethoxyphenyl}-1,3,6-trimethyl-1,2-dihydro-pyridin-2-one](/img/structure/B13326364.png)

![4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzaldehyde](/img/structure/B13326367.png)



![(1S,4R,5R,6S)-5-Nitro-6-phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B13326395.png)





![2-(Ethoxymethylidene)spiro[4.5]decan-1-one](/img/structure/B13326435.png)
